Methyl Perfluorodecanoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

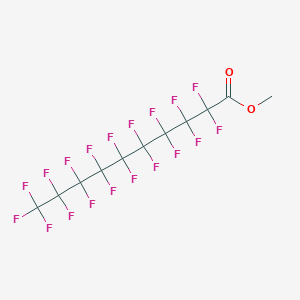

IUPAC Name |

methyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-nonadecafluorodecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H3F19O2/c1-32-2(31)3(12,13)4(14,15)5(16,17)6(18,19)7(20,21)8(22,23)9(24,25)10(26,27)11(28,29)30/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJFHNYDPNSFJMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H3F19O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60369822 | |

| Record name | Methyl Perfluorodecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60369822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

528.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

307-79-9 | |

| Record name | Methyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-nonadecafluorodecanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=307-79-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl Perfluorodecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60369822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-nonadecafluorodecanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl Perfluorodecanoate: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl perfluorodecanoate is a fully fluorinated ester of decanoic acid. As a member of the per- and polyfluoroalkyl substances (PFAS) class, it possesses unique chemical and physical properties conferred by the high electronegativity and stability of the carbon-fluorine bond. These characteristics, such as high thermal stability, chemical inertness, and both hydrophobic and lipophobic nature, make it a subject of interest in various scientific and industrial fields. This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies for this compound, tailored for a scientific audience.

Chemical Properties and Structure

This compound is a liquid at room temperature with a high boiling point and density.[1] Its structure consists of a nine-carbon perfluorinated chain attached to a methyl ester group.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₃F₁₉O₂ | [2] |

| Molecular Weight | 528.11 g/mol | [2] |

| CAS Number | 307-79-9 | [2] |

| Appearance | Liquid | [1] |

| Boiling Point | 193 °C | [1] |

| Density | 1.497 g/mL (@ 20 °C) | [2] |

| Refractive Index | 1.3085 (@ 20 °C) | [2] |

| Melting Point | No data available | [1] |

| Solubility | No data available. Expected to be soluble in nonpolar or mildly polar organic solvents. |

Structural Information

The chemical structure of this compound is characterized by a C9 perfluorinated alkyl chain linked to a methyl ester functional group.

-

IUPAC Name: Methyl nonadecafluorodecanoate

-

SMILES: COC(=O)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)F

Experimental Protocols

Synthesis of this compound

This compound can be synthesized from perfluorodecanoic acid through esterification with methanol. A common method involves the conversion of the carboxylic acid to an acyl chloride followed by reaction with methanol.

Materials:

-

Perfluorodecanoic acid

-

Thionyl chloride (SOCl₂)

-

Pyridine

-

Methanol (anhydrous)

-

Anhydrous solvent (e.g., dichloromethane)

Procedure:

-

Acid Chloride Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve perfluorodecanoic acid in an anhydrous solvent. Add a catalytic amount of pyridine. Slowly add thionyl chloride to the solution at room temperature. The reaction mixture is then heated to reflux for 2 hours to ensure complete conversion to the acyl chloride. The progress of the reaction can be monitored by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).

-

Esterification: After cooling the reaction mixture to 0-5 °C, anhydrous methanol is added dropwise. A stoichiometric amount of pyridine is also added to neutralize the HCl generated during the reaction. The reaction is stirred at this temperature for 4 hours.

-

Work-up and Purification: The reaction mixture is washed with water to remove pyridine hydrochloride and any unreacted methanol. The organic layer is then washed with a dilute solution of sodium bicarbonate to remove any remaining acidic impurities, followed by a final wash with brine. The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield crude this compound.

-

Purification: The crude product can be further purified by vacuum distillation to obtain the final, high-purity product.

Spectroscopic Characterization (Predicted)

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: A single sharp singlet is expected for the methyl protons (-OCH₃) in the region of 3.5-4.0 ppm.

-

¹³C NMR: The spectrum would show a signal for the methyl carbon around 52 ppm and a signal for the carbonyl carbon around 160 ppm. The perfluorinated carbons would appear in the range of 105-120 ppm, likely showing complex splitting patterns due to C-F coupling.

-

¹⁹F NMR: Multiple signals would be observed for the non-equivalent fluorine atoms along the perfluorinated chain. The terminal -CF₃ group would appear as a triplet around -81 ppm. The -CF₂ groups adjacent to the carbonyl and the terminal CF₃ would have distinct chemical shifts, and the remaining -CF₂- groups would show complex multiplets in the range of -120 to -126 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show strong characteristic absorption bands:

-

C=O stretch (ester): A strong, sharp peak around 1750-1770 cm⁻¹.

-

C-F stretch: Very strong and broad absorptions in the region of 1100-1300 cm⁻¹.

-

C-O stretch (ester): A strong peak in the 1000-1100 cm⁻¹ region.

-

C-H stretch (methyl): Weak to medium peaks around 2950-3000 cm⁻¹.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak (M⁺) at m/z 528. Common fragmentation patterns would include the loss of the methoxy group (-OCH₃) to give a fragment at m/z 497, and subsequent fragmentation of the perfluoroalkyl chain.

Biological Activity and Toxicological Profile

The biological activity of this compound has not been extensively studied. However, its parent compound, perfluorodecanoic acid (PFDA), is a well-documented peroxisome proliferator. Peroxisome proliferators are a class of chemicals that can induce the proliferation of peroxisomes in the liver of rodents, a process linked to hepatocarcinogenesis in these species. It is plausible that this compound could be hydrolyzed in vivo to PFDA, thus exerting similar biological effects. The primary mechanism of action for peroxisome proliferators like PFDA is through the activation of the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that regulates the expression of genes involved in lipid metabolism.

Conclusion

This compound is a fluorinated compound with distinct physicochemical properties. This guide has provided a detailed overview of its chemical structure, properties, a plausible synthesis protocol, and predicted spectroscopic characteristics. While data on its specific biological effects are limited, the known activity of its parent compound, perfluorodecanoic acid, suggests potential for peroxisome proliferation and related toxicological endpoints. Further research is warranted to fully elucidate the biological and toxicological profile of this compound and its potential applications in various scientific disciplines.

References

An In-Depth Technical Guide to the Synthesis and Purification of Methyl Perfluorodecanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of methyl perfluorodecanoate, a significant compound in the field of fluorine chemistry with applications in materials science and as a precursor for various fluorinated substances. This document details established synthetic methodologies, rigorous purification protocols, and analytical characterization techniques, presenting quantitative data in accessible formats and illustrating key workflows.

Synthesis of this compound

Two primary methods for the synthesis of this compound are prevalent in the literature: the Fischer esterification of perfluorodecanoic acid and the reaction of perfluorodecanoyl chloride with methanol.

Method 1: Fischer Esterification of Perfluorodecanoic Acid

The Fischer esterification is a classic and direct method for producing esters from carboxylic acids and alcohols, catalyzed by a strong acid.[1] In the context of this compound, this involves the reaction of perfluorodecanoic acid with an excess of methanol in the presence of a catalyst such as sulfuric acid. The reaction is reversible and is driven to completion by using an excess of the alcohol and/or by removing the water formed during the reaction.[2][3]

Experimental Protocol:

A detailed, optimized protocol for the Fischer esterification of perfluorodecanoic acid is outlined below:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine perfluorodecanoic acid (1.0 eq) and anhydrous methanol (10-20 eq).

-

Catalyst Addition: Slowly add concentrated sulfuric acid (0.1-0.2 eq) to the stirred mixture.

-

Reflux: Heat the reaction mixture to reflux (approximately 65-70 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: After cooling to room temperature, the excess methanol is removed under reduced pressure. The residue is then dissolved in a suitable organic solvent, such as diethyl ether or dichloromethane.

-

Neutralization: The organic solution is washed sequentially with water, saturated sodium bicarbonate solution (to neutralize the acidic catalyst and any unreacted carboxylic acid), and finally with brine.[4]

-

Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed by rotary evaporation to yield the crude this compound.

Quantitative Data:

| Parameter | Value | Reference |

| Typical Yield | 85-95% | --INVALID-LINK-- |

| Purity (crude) | >90% | Assumed based on typical reaction outcomes |

Method 2: From Perfluorodecanoyl Chloride

This method involves a two-step process starting from perfluorodecanoic acid, which is first converted to its more reactive acid chloride derivative, perfluorodecanoyl chloride. The acid chloride is then reacted with methanol to form the ester. This route often proceeds under milder conditions and can be advantageous for sensitive substrates. A specific protocol is described by Afzal, Fung, and O'Rear in the Journal of Fluorine Chemistry.[5]

Experimental Protocol:

Step 1: Synthesis of Perfluorodecanoyl Chloride [5]

-

Reaction Setup: To a solution of perfluorodecanoic acid in a suitable solvent, add thionyl chloride (SOCl₂) and a catalytic amount of pyridine.

-

Reaction Conditions: The mixture is heated for 2 hours.

-

Isolation: The excess thionyl chloride and solvent are removed under reduced pressure to yield crude perfluorodecanoyl chloride.

Step 2: Esterification of Perfluorodecanoyl Chloride [5]

-

Reaction Setup: The crude perfluorodecanoyl chloride is dissolved in an appropriate solvent and cooled to 0-5 °C in an ice bath.

-

Reagent Addition: Methanol and pyridine are added to the solution.

-

Reaction Conditions: The reaction is stirred at 0-5 °C for 4 hours.

-

Work-up and Purification: The reaction mixture is then processed to isolate the this compound.

Quantitative Data:

| Parameter | Value | Reference |

| Reaction Time (Step 1) | 2 hours | [5] |

| Reaction Time (Step 2) | 4 hours | [5] |

| Temperature (Step 2) | 0-5 °C | [5] |

| Expected Yield | High (quantitative data not explicitly available in abstract) | [5] |

Logical Workflow for Synthesis Selection:

Caption: Decision workflow for the synthesis of this compound.

Purification of this compound

Purification of the crude product is essential to obtain this compound of high purity, suitable for research and development applications. The primary methods employed are fractional distillation and column chromatography.

Method 1: Fractional Distillation

Fractional distillation is an effective technique for purifying liquids with different boiling points.[6] Given that this compound has a relatively high atmospheric boiling point, vacuum distillation is often preferred to prevent thermal decomposition and to lower the required temperature.[7]

Experimental Protocol:

-

Apparatus Setup: Assemble a fractional distillation apparatus equipped with a vacuum pump, a Vigreux or packed column, a condenser, and a receiving flask. Ensure all glassware joints are properly sealed for vacuum application.

-

Distillation Conditions: Heat the crude this compound in the distillation flask under reduced pressure. The boiling point will be significantly lower than the atmospheric boiling point of 193 °C.[8]

-

Fraction Collection: Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound at the applied pressure. Early fractions may contain lower-boiling impurities, while higher-boiling impurities will remain in the distillation flask.

Quantitative Data:

| Parameter | Value | Reference |

| Atmospheric Boiling Point | 193 °C | [8] |

| Vacuum Distillation | Recommended for compounds with boiling points >150-200 °C | [7][9] |

| Expected Purity | >98% | General expectation for fractional distillation |

Method 2: Column Chromatography

Flash column chromatography using silica gel is a versatile method for purifying organic compounds based on their polarity.[10] This technique is particularly useful for removing non-volatile impurities or compounds with similar boiling points.

Experimental Protocol:

-

Stationary Phase: Pack a glass column with silica gel (230-400 mesh) as the stationary phase.[11]

-

Sample Loading: Dissolve the crude this compound in a minimal amount of a non-polar solvent and load it onto the top of the silica gel column.

-

Elution: Elute the column with a suitable solvent system (mobile phase). A common starting point for fluorinated esters would be a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate or dichloromethane. The optimal solvent system is typically determined by preliminary TLC analysis.[12]

-

Fraction Collection: Collect the eluting solvent in fractions and analyze each fraction by TLC or GC to identify those containing the pure product.

-

Concentration: Combine the pure fractions and remove the solvent by rotary evaporation to yield the purified this compound.

Quantitative Data:

| Parameter | Value | Reference |

| Stationary Phase | Silica Gel (230-400 mesh) | [11] |

| Common Mobile Phases | Hexane/Ethyl Acetate, Dichloromethane/Methanol | [12][13] |

| Expected Purity | >99% | General expectation for column chromatography |

Experimental Workflow for Purification:

Caption: General workflow for the purification of this compound.

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed using modern analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Physical Properties:

This guide provides a foundational understanding of the synthesis and purification of this compound. Researchers are encouraged to consult the primary literature for further details and to adapt these protocols as necessary for their specific experimental conditions and purity requirements.

References

- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Fischer Esterification [organic-chemistry.org]

- 4. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. Fractional distillation - Wikipedia [en.wikipedia.org]

- 7. digitalcommons.xula.edu [digitalcommons.xula.edu]

- 8. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 9. reddit.com [reddit.com]

- 10. Chromatography [chem.rochester.edu]

- 11. How to set up and run a flash chromatography column. [reachdevices.com]

- 12. chem.rochester.edu [chem.rochester.edu]

- 13. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]

- 14. Methyl perfluorooctanoate | C9H3F15O2 | CID 67824 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. rsc.org [rsc.org]

- 16. alfa-chemistry.com [alfa-chemistry.com]

- 17. 19F [nmr.chem.ucsb.edu]

- 18. chromatographyonline.com [chromatographyonline.com]

- 19. Unusual Fragmentations of Silylated Polyfluoroalkyl Compounds Induced by Electron Ionization - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

Physical properties of methyl perfluorodecanoate (melting point, boiling point)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the known physical properties of methyl perfluorodecanoate, a fully fluorinated ester. The information is presented to support research and development activities where this compound may be utilized.

Physical Properties

The physical characteristics of this compound are crucial for its handling, application, and behavior in various experimental settings. A summary of the available data is presented below.

| Physical Property | Value | Source |

| Boiling Point | 193 °C | [1] |

| Density | 1.497 g/mL (at 20 °C) | |

| Melting Point | No data available | [1] |

Experimental Protocols

General Protocol for Melting Point Determination:

A common method for determining the melting point of a crystalline solid is the capillary tube method.

-

Sample Preparation: A small amount of the crystalline solid is finely ground and packed into a capillary tube to a height of 2-3 mm.[2]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heating block and a thermometer.

-

Heating: The sample is heated at a controlled rate.[3] An initial rapid heating can be used to determine an approximate melting range, followed by a slower, more precise heating rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperatures at which the substance begins to melt and completely liquefies are recorded as the melting point range.

Logical and Experimental Workflows

Synthesis of this compound:

This compound can be synthesized via the esterification of perfluorodecanoic acid with methanol. This reaction is a fundamental process in organic chemistry.

Caption: A logical diagram illustrating the synthesis of this compound.

General Workflow for GC-MS Analysis of Perfluoroalkyl Substances:

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used for the separation, identification, and quantification of volatile and semi-volatile compounds, including perfluoroalkyl substances like this compound.

Caption: A generalized experimental workflow for the analysis of perfluoroalkyl substances using GC-MS.

References

In-Depth Technical Guide: Methyl Perfluorodecanoate (CAS 307-79-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl perfluorodecanoate, a fully fluorinated ester with emerging relevance in scientific research. This document details its chemical and physical properties, safety information, synthesis, analytical methods, and known biological activities, with a focus on its interaction with cellular signaling pathways.

Core Chemical and Physical Properties

This compound is a clear, colorless liquid at room temperature. Its high degree of fluorination imparts unique properties, including high density and thermal stability. A summary of its key quantitative data is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C11H3F19O2 | [1][2] |

| Molecular Weight | 528.11 g/mol | [1][2] |

| Boiling Point | 193 °C | [1][2] |

| Density | 1.762 g/mL at 25 °C | [1][2] |

| Refractive Index | n20/D 1.308 | [1][2] |

| Flash Point | >110 °C (>230 °F) | [2] |

| Vapor Pressure | 0.547 mmHg at 25 °C | [2] |

Safety and Handling Information

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting. It is irritating to the eyes, respiratory system, and skin.[2] The relevant hazard and precautionary statements are summarized in Table 2.

| GHS Classification | Code | Description | Reference(s) |

| Hazard Statements | H315 | Causes skin irritation. | |

| H317 | May cause an allergic skin reaction. | [1] | |

| H319 | Causes serious eye irritation. | [1] | |

| H335 | May cause respiratory irritation. | ||

| H227 | Combustible liquid. | ||

| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | |

| P271 | Use only outdoors or in a well-ventilated area. | ||

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [1] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1] |

Note: This chemical should only be handled in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

Experimental Protocols

Synthesis of this compound

Materials:

-

Perfluorodecanoic acid (CAS 335-76-2)

-

Thionyl chloride (SOCl2)

-

Pyridine

-

Methanol

-

Anhydrous solvent (e.g., dichloromethane or toluene)

Procedure:

-

Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve perfluorodecanoic acid in an excess of thionyl chloride. Add a catalytic amount of pyridine. Heat the reaction mixture to reflux for 2 hours to form the perfluorodecanoyl chloride. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO2).

-

Esterification: After cooling the reaction mixture, carefully remove the excess thionyl chloride under reduced pressure. Dissolve the resulting crude perfluorodecanoyl chloride in an anhydrous solvent. In a separate flask, prepare a solution of methanol in the same anhydrous solvent containing pyridine. Cool the methanol solution to 0-5 °C in an ice bath. Slowly add the perfluorodecanoyl chloride solution to the cooled methanol solution with continuous stirring. Allow the reaction to proceed at this temperature for 4 hours.

-

Work-up and Purification: After the reaction is complete, quench the reaction by adding cold water. Separate the organic layer and wash it sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

Purification: The crude product can be purified by fractional distillation under reduced pressure to yield the pure this compound.

A schematic of this synthesis workflow is provided below.

Analytical Methods

The analysis of this compound, as with other per- and polyfluoroalkyl substances (PFAS), is typically performed using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable technique for the analysis of volatile and semi-volatile compounds like this compound.

Sample Preparation:

-

For liquid samples (e.g., water), solid-phase extraction (SPE) can be used to concentrate the analyte.

-

For solid samples, solvent extraction followed by cleanup steps may be necessary.

GC-MS Parameters (Representative):

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent).

-

Injector: Split/splitless injector, operated in splitless mode for trace analysis.

-

Oven Program: A temperature gradient program starting from a low temperature (e.g., 40 °C) and ramping up to a higher temperature (e.g., 250 °C) to ensure good separation.

-

Carrier Gas: Helium at a constant flow rate.

-

Mass Spectrometer: Operated in electron ionization (EI) mode. Data can be acquired in full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective technique for the analysis of a wide range of PFAS, including their esters.

Sample Preparation:

-

Similar to GC-MS, sample preparation often involves SPE for concentration and cleanup.

LC-MS/MS Parameters (Representative):

-

LC Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient of methanol or acetonitrile and water, often with additives like ammonium acetate to improve ionization.

-

Ionization Source: Electrospray ionization (ESI) in negative ion mode is typically used for PFAS.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operated in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound would need to be optimized.

A general workflow for the analysis of this compound is depicted below.

Biological Activity and Signaling Pathways

While direct studies on the biological activity of this compound are limited, significant insights can be drawn from research on its corresponding carboxylic acid, perfluorodecanoic acid (PFDA). It is plausible that this compound may be hydrolyzed in vivo by esterases to yield PFDA, thus acting as a pro-drug.

Interaction with the Toll-Like Receptor (TLR) Signaling Pathway

Recent research has demonstrated that PFDA can disrupt immune regulation through the Toll-like receptor (TLR) signaling pathway. TLRs are a class of proteins that play a key role in the innate immune system by recognizing pathogen-associated molecular patterns (PAMPs).

The proposed mechanism involves the activation of a TLR (e.g., TLR4) by PFDA, which then initiates a downstream signaling cascade. This cascade involves the recruitment of adaptor proteins such as MyD88 and TRIF, leading to the activation of transcription factors like NF-κB and IRF3. The activation of these transcription factors results in the production of pro-inflammatory cytokines and interferons, leading to an inflammatory response.

A simplified representation of the PFDA-induced TLR signaling pathway is shown below.

Applications in Research and Drug Development

Currently, there is no direct evidence to suggest that this compound is being developed as a therapeutic agent. Its primary use in a research context is as a reference standard for analytical methods aimed at detecting and quantifying PFAS in various environmental and biological matrices.

The findings related to the immunomodulatory effects of its potential metabolite, PFDA, suggest that this compound could be a useful tool for in vitro and in vivo studies aimed at understanding the mechanisms of PFAS-induced immunotoxicity. Further research is warranted to explore the direct biological effects of the methyl ester and its metabolic fate in different biological systems. This could open up avenues for its use as a chemical probe in immunological and toxicological research.

Conclusion

This compound is a perfluorinated compound with well-defined chemical and physical properties. While detailed experimental protocols for its synthesis are not widely disseminated, a general synthetic route is available. Standard analytical techniques like GC-MS and LC-MS/MS are suitable for its detection and quantification. The biological activity of its corresponding carboxylic acid, PFDA, particularly its interaction with the TLR signaling pathway, provides a significant area for future research into the potential effects of this compound. For professionals in drug development and research, this compound currently serves as an important analytical standard and a potential tool for investigating the biological impacts of perfluorinated compounds.

References

An In-depth Technical Guide to the Solubility of Methyl Perfluorodecanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of methyl perfluorodecanoate. Due to the limited availability of specific quantitative data in publicly accessible literature, this document summarizes the known physical and chemical properties, provides qualitative and semi-quantitative solubility information, and details a standard experimental protocol for determining solubility.

Introduction to this compound

This compound, also known as methyl nonadecafluorodecanoate, is a highly fluorinated ester. Its chemical structure, characterized by a C10 perfluorinated carbon chain attached to a methyl ester group, imparts unique physicochemical properties, including chemical inertness, thermal stability, and both hydrophobic and lipophobic characteristics. A thorough understanding of its solubility is crucial for its application in various fields, including as a reference standard in environmental analysis, in the synthesis of fluorinated materials, and potentially in pharmaceutical and biomedical research.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Synonyms | Methyl nonadecafluorodecanoate, Nonadecafluorodecanoic acid methyl ester, Perfluorodecanoic acid methyl ester | [1][2] |

| CAS Number | 307-79-9 | [1] |

| Molecular Formula | C₁₁H₃F₁₉O₂ | [1] |

| Molecular Weight | 528.11 g/mol | [1] |

| Appearance | Colorless to almost colorless clear liquid | [1][2] |

| Boiling Point | 193 °C | [1] |

| Density | 1.76 g/mL | [1] |

| Refractive Index | n20/D 1.31 | [1] |

Solubility Profile

Table 2: Solubility of this compound in Various Solvents

| Solvent | Solubility | Observations |

| Water | Insoluble | Based on the highly fluorinated and hydrophobic nature of the molecule. |

| Methanol | 10% (w/v) | The solution is described as "clear to very slightly hazy, colorless to faintly yellow". |

| Chloroform | Slightly Soluble | Qualitative assessment. |

It is important to note that perfluorinated compounds, in general, exhibit complex solubility behavior. They are often immiscible with both polar and non-polar hydrocarbon solvents, sometimes forming a third, distinct phase. This "fluorophilicity" means they may have higher solubility in other fluorinated solvents.

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data, a standardized experimental method is necessary. The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound in a given solvent.

Principle

A surplus of the solid solute (or in the case of a liquid like this compound, an excess amount) is added to the solvent of interest. The mixture is agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium. After equilibration, the undissolved portion is separated, and the concentration of the solute in the saturated solution is determined by a suitable analytical method.

Materials and Equipment

-

This compound (high purity)

-

Solvents of interest (analytical grade or higher)

-

Constant temperature shaker bath or incubator

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical instrument for quantification (e.g., Gas Chromatography with Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC))

Experimental Workflow

Detailed Procedure

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a precise volume of the chosen solvent. "Excess" means that undissolved compound should be visible after equilibration.

-

Equilibration: Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. It is advisable to perform preliminary experiments to determine the necessary equilibration time.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed in the temperature bath for several hours to allow the undissolved this compound to settle. For emulsions or fine dispersions, centrifugation may be necessary to achieve clear separation.

-

Sampling: Carefully withdraw a known volume of the clear, saturated supernatant using a pipette.

-

Filtration: Immediately filter the aliquot through a chemically inert syringe filter (e.g., PTFE) to remove any remaining undissolved micro-droplets or particles.

-

Quantification:

-

Prepare a stock solution of this compound of a known concentration in the solvent of interest.

-

Create a series of calibration standards by serial dilution of the stock solution.

-

Analyze the calibration standards and the filtered, diluted sample from the solubility experiment using a suitable analytical method (e.g., GC-MS).

-

Construct a calibration curve and determine the concentration of this compound in the saturated solution.

-

-

Data Reporting: Express the solubility in appropriate units, such as g/100 mL, mg/L, or molarity, and specify the temperature at which the measurement was made.

Conclusion

While comprehensive quantitative data on the solubility of this compound in a variety of solvents is currently lacking in public-domain literature, this guide provides the available information and a robust experimental protocol for its determination. The unique properties of highly fluorinated compounds necessitate careful experimental design and execution to obtain accurate and reproducible solubility data. The provided workflow and considerations will aid researchers in generating the specific data required for their applications. It is recommended that researchers undertaking such studies contribute their findings to the scientific literature to build a more complete understanding of the physicochemical properties of this and similar compounds.

References

Spectroscopic Fingerprints of Methyl Perfluorodecanoate: An In-Depth Technical Guide to IR and Raman Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected infrared (IR) and Raman spectroscopic data for methyl perfluorodecanoate. In the absence of publicly available experimental spectra for this specific compound, this document synthesizes data from closely related perfluorinated compounds to present a predictive analysis of its key spectral features. This guide also outlines detailed experimental protocols for obtaining IR and Raman spectra of perfluorinated esters and includes workflow diagrams for clarity.

Predicted Spectroscopic Data

The following tables summarize the expected vibrational modes and their corresponding wavenumbers for this compound based on characteristic absorptions and scattering peaks observed in analogous perfluorinated esters and acids.

Predicted Infrared (IR) Spectroscopy Data

Table 1: Predicted Major Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity | Notes |

| ~2969 | C-H stretch (methyl ester) | Medium | Characteristic of the methyl group in the ester functionality[1]. |

| ~1745 | C=O stretch (ester) | Strong | A strong, sharp peak is expected in this region for the carbonyl group[2]. |

| ~1375 | C-F stretch | Strong | Asymmetric and symmetric stretching of C-F bonds in the perfluoroalkyl chain[3]. |

| 1200 - 1100 | C-F and C-C skeletal stretches | Strong, Broad | A complex and intense series of bands characteristic of the -(CF₂)n- chain. |

| ~982 | C-O-C stretch (ester) | Medium | Associated with the ester linkage[1]. |

| ~725 | CF₂ wagging/deformation | Medium | A common feature in perfluoroalkyl substances[4][5]. |

| ~555 | C-F bending | Medium | Bending and deformation modes of the C-F bonds[1]. |

Predicted Raman Spectroscopy Data

Table 2: Predicted Major Raman Scattering Peaks for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity | Notes |

| ~2960 | C-H stretch (methyl ester) | Weak-Medium | Raman activity of C-H stretches can vary. |

| ~1740 | C=O stretch (ester) | Weak | The C=O stretch is often weaker in Raman than in IR. |

| ~1375 | C-F stretch | Medium | Symmetric C-F stretching modes are Raman active[3]. |

| ~725 | CF₂ symmetric stretch | Strong | A characteristic and typically strong peak in PFAS compounds[3][4][5]. |

| ~385 | CF₂ twisting/rocking | Medium | Common vibrational modes in the low-frequency region for PFAS[4][5]. |

| ~310 | C-C-C skeletal deformation | Medium | Skeletal vibrations of the perfluorinated carbon chain[4][5]. |

Experimental Protocols

Detailed methodologies for acquiring high-quality IR and Raman spectra of this compound are outlined below. These protocols are based on established practices for the analysis of perfluorinated compounds.

Infrared (IR) Spectroscopy Protocol

A common and effective method for analyzing liquid or solid samples like this compound is Attenuated Total Reflectance (ATR) FT-IR spectroscopy.

-

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer equipped with a single-reflection diamond ATR accessory.

-

Sample Preparation: A small drop of liquid this compound is placed directly onto the ATR crystal. For a solid sample, a small amount of the powder is placed on the crystal and pressure is applied using a built-in clamp to ensure good contact.

-

Data Acquisition:

-

A background spectrum of the clean, empty ATR crystal is collected.

-

The sample is applied, and the sample spectrum is recorded.

-

Typically, spectra are collected over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

To improve the signal-to-noise ratio, 16 to 32 scans are co-added.

-

-

Post-Processing: The final spectrum is presented in absorbance units after automatic background subtraction.

Raman Spectroscopy Protocol

Confocal Raman microscopy is a suitable technique for obtaining detailed vibrational information from a small sample volume.

-

Instrumentation: A confocal Raman microscope equipped with a high-sensitivity detector (e.g., a CCD camera) and a choice of excitation lasers. A 532 nm or 785 nm laser is commonly used for PFAS analysis to balance signal intensity and fluorescence background[5].

-

Sample Preparation: A small aliquot of this compound is placed on a clean, Raman-inactive substrate such as an aluminum-coated slide or a calcium fluoride window.

-

Data Acquisition:

-

The instrument is calibrated using a known standard (e.g., a silicon wafer).

-

The laser is focused on the sample using a microscope objective (e.g., 50x or 100x).

-

Laser power should be optimized to maximize the Raman signal while avoiding sample degradation (typically in the range of 1-10 mW)[5].

-

Spectra are collected over a Raman shift range of approximately 200 to 3200 cm⁻¹.

-

Acquisition time and the number of accumulations are adjusted to achieve a good signal-to-noise ratio (e.g., 3-5 second acquisition with 2-5 accumulations)[5].

-

-

Post-Processing: The raw spectrum is typically subjected to a baseline correction to remove any fluorescence background and cosmic ray removal algorithms may be applied.

Visualization of Experimental Workflows

The following diagrams, created using the DOT language, illustrate the logical flow of the experimental protocols described above.

References

- 1. researchgate.net [researchgate.net]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Common and Distinctive Raman Spectral Features for the Identification and Differentiation of Per- and Polyfluoroalkyl Substances | CoLab [colab.ws]

- 5. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on the Environmental Fate and Persistence of Methyl Perfluorodecanoate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the environmental fate and persistence of methyl perfluorodecanoate is limited in publicly available literature. This guide synthesizes information from studies on analogous per- and polyfluoroalkyl substances (PFAS), particularly other perfluorinated esters and the degradation product, perfluorodecanoic acid (PFDA), to provide a scientifically grounded estimation of its environmental behavior.

Introduction

This compound is a member of the vast class of per- and polyfluoroalkyl substances (PFAS), which are characterized by their highly fluorinated alkyl chains. This structural feature imparts desirable properties such as thermal stability and resistance to oil and water, but also contributes to their environmental persistence. Understanding the environmental fate of this compound is crucial for assessing its potential risks and developing strategies for its management.

This technical guide provides a comprehensive overview of the expected environmental fate and persistence of this compound, drawing upon the known behavior of structurally similar compounds. It covers the primary degradation pathways—hydrolysis, biodegradation, and photolysis—and presents inferred quantitative data and detailed experimental protocols.

Chemical Structure and Properties

This compound is the methyl ester of perfluorodecanoic acid. Its structure consists of a nine-carbon perfluorinated chain attached to a methyl ester group. The carbon-fluorine bond is exceptionally strong, making the perfluorinated tail of the molecule resistant to degradation. The ester linkage, however, represents a potential site for chemical and biological transformation.

Environmental Fate and Persistence

The environmental persistence of this compound is expected to be primarily governed by the stability of its perfluorinated alkyl chain. While the ester group can undergo transformation, the resulting perfluorodecanoic acid (PFDA) is known to be highly resistant to further degradation.

3.1. Abiotic Degradation

3.1.1. Hydrolysis

The primary abiotic degradation pathway for this compound is expected to be hydrolysis of the ester bond, yielding perfluorodecanoic acid (PFDA) and methanol. The rate of hydrolysis is influenced by pH and temperature. While specific experimental data for this compound is unavailable, studies on other perfluorinated esters suggest that hydrolysis can be a significant degradation pathway under certain environmental conditions. For instance, monomeric fluorotelomer acrylates can have hydrolysis half-lives ranging from days in landfills to years in marine systems.[1][2] Given the stability of the perfluorinated chain, the presence of the perfluoroalkyl group is expected to influence the susceptibility of the ester to hydrolysis.[3]

3.1.2. Photolysis

Direct photolysis of this compound in the environment is expected to be limited. Alkanes and saturated esters do not significantly absorb solar radiation in the troposphere.[4] While photolysis can be a degradation pathway for some PFAS, it is generally not considered a major fate process for perfluorinated carboxylic acids and their esters under typical environmental conditions.[5][6]

3.2. Biotic Degradation

Microbial degradation of this compound is anticipated to proceed via initial hydrolysis of the ester bond by esterase enzymes, forming perfluorodecanoic acid (PFDA) and methanol. While some microorganisms are capable of degrading certain PFAS, the perfluorinated alkyl chain of PFDA is highly resistant to biodegradation.[7][8][9] Therefore, complete mineralization of this compound through biological processes is considered unlikely. The initial biotransformation would lead to the formation of the highly persistent PFDA.

Quantitative Data Summary

The following table summarizes the inferred quantitative data for the environmental fate of this compound. It is critical to note that these values are estimations based on analogous compounds and the absence of direct experimental data should be considered.

| Parameter | Value | Conditions | Reference/Basis |

| Hydrolysis Half-Life | Days to Years | pH and temperature dependent | Inferred from studies on other perfluorinated esters[1][2] |

| Aqueous Photolysis Rate | Negligible | Environmentally relevant wavelengths | Inferred from the properties of saturated esters and PFCAs[4][5][6] |

| Biodegradation Rate | Slow to negligible for the perfluorinated chain | Aerobic and anaerobic conditions | Inferred from the high persistence of PFDA[7][8][9] |

| Primary Degradation Product | Perfluorodecanoic Acid (PFDA) | Hydrolysis, Biodegradation | Based on chemical structure |

| Persistence of PFDA | Very High | All environmental compartments | Documented persistence of long-chain PFCAs[5][6][7][10] |

Experimental Protocols

Due to the lack of specific experimental protocols for this compound, the following methodologies are adapted from established procedures for other PFAS.

5.1. Hydrolysis Study Protocol

-

Objective: To determine the rate of hydrolysis of this compound at different pH values.

-

Materials: this compound, buffered solutions (pH 4, 7, and 9), temperature-controlled incubator, autosampler vials.

-

Procedure:

-

Prepare sterile, buffered solutions at pH 4, 7, and 9.

-

Spike each solution with a known concentration of this compound.

-

Dispense the solutions into replicate vials for each pH and time point.

-

Incubate the vials at a constant temperature (e.g., 25°C) in the dark.

-

At specified time intervals, sacrifice a set of vials from each pH.

-

Analyze the samples for the concentration of this compound and the formation of perfluorodecanoic acid using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

-

Data Analysis: Calculate the hydrolysis rate constant and half-life for each pH condition.

5.2. Aerobic Biodegradation Study Protocol

-

Objective: To assess the potential for aerobic biodegradation of this compound.

-

Materials: this compound, activated sludge from a wastewater treatment plant, mineral salts medium, respirometer.

-

Procedure:

-

Prepare a mineral salts medium and inoculate with activated sludge.

-

Set up replicate respirometer flasks containing the inoculated medium.

-

Spike the test flasks with this compound. Include control flasks with no substrate and flasks with a readily biodegradable substrate to confirm microbial activity.

-

Monitor oxygen consumption over time.

-

At the beginning and end of the experiment, analyze the concentration of this compound and potential transformation products (e.g., PFDA) using LC-MS/MS.

-

-

Data Analysis: Evaluate the extent of biodegradation based on oxygen consumption and the disappearance of the parent compound.

5.3. Photolysis Study Protocol

-

Objective: To determine the rate of direct aqueous photolysis of this compound.

-

Materials: this compound, purified water, quartz tubes, a light source simulating solar radiation.

-

Procedure:

-

Prepare a solution of this compound in purified water.

-

Fill quartz tubes with the solution.

-

Expose the tubes to a controlled light source with a known spectral output.

-

Include dark controls wrapped in foil to account for abiotic degradation other than photolysis.

-

At various time points, collect samples and analyze for the concentration of this compound using LC-MS/MS.

-

-

Data Analysis: Calculate the photolysis rate constant and half-life.

Visualizations

Caption: Predicted environmental degradation pathways for this compound.

Caption: General experimental workflow for studying the environmental fate of this compound.

Conclusion

Based on the available scientific literature for analogous compounds, this compound is expected to undergo hydrolysis and potentially initial biodegradation of its ester linkage to form the highly persistent perfluorodecanoic acid (PFDA). The perfluorinated chain of the molecule is resistant to further degradation under typical environmental conditions. Direct photolysis is not anticipated to be a significant removal mechanism. The primary environmental concern associated with this compound is its potential to act as a precursor to the persistent, bioaccumulative, and toxic PFDA. Further experimental studies are crucial to definitively determine the degradation kinetics and pathways of this compound.

References

- 1. tandfonline.com [tandfonline.com]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. Photolysis of carboxylic esters: conversion of alcohols into alkanes - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. Toxicological Review of Perfluorodecanoic Acid (PFDA) and Related Salts (Final Report, 2024) | Risk Assessment Portal | US EPA [assessments.epa.gov]

- 6. Toxicological Review of Perfluorodecanoic Acid (PFDA) and Related Salts (Interagency Science Discussion Draft, 2024) | Risk Assessment Portal | US EPA [assessments.epa.gov]

- 7. Perfluorodecanoic acid - Wikipedia [en.wikipedia.org]

- 8. Biodegradation of per- and polyfluoroalkyl substances (PFAS): A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Nothing lasts forever: understanding microbial biodegradation of polyfluorinated compounds and perfluorinated alkyl substances - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ewg.org [ewg.org]

Toxicological Profile of Methyl Perfluorodecanoate: An In-depth Technical Guide

Disclaimer: Direct toxicological data for methyl perfluorodecanoate is largely unavailable in the public domain. This document provides a comprehensive toxicological profile based on data for its corresponding carboxylic acid, perfluorodecanoic acid (PFDA). This approach, known as "read-across," is predicated on the plausible in vivo hydrolysis of this compound to PFDA. While this biotransformation is mechanistically likely due to the action of ubiquitous carboxylesterase enzymes, it has not been experimentally confirmed for this specific substance. Therefore, the toxicological data presented herein for PFDA should be considered a surrogate profile for this compound, pending further research.

Introduction

This compound is a perfluoroalkyl substance (PFAS) characterized by a nine-carbon fluorinated chain and a methyl ester functional group. Due to the general persistence, bioaccumulation, and potential toxicity of long-chain PFAS, understanding the toxicological profile of substances like this compound is crucial for researchers, scientists, and drug development professionals.

Given the scarcity of direct toxicological studies on this compound, this guide leverages the extensive data available for perfluorodecanoic acid (PFDA, CASRN 335-76-2). The rationale for this read-across approach is the anticipated metabolic hydrolysis of the methyl ester to its carboxylic acid form by carboxylesterases, which are prevalent in the liver and other tissues.[1][2] This document synthesizes the key toxicological findings for PFDA, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key pathways and workflows to provide a comprehensive overview for the scientific community.

Toxicokinetics and Metabolism

The toxicokinetic properties of this compound are presumed to be governed by its hydrolysis to PFDA.

-

Absorption: Like other PFAS, absorption of PFDA following oral exposure is efficient.

-

Distribution: PFDA is known to bind to proteins in the blood, primarily albumin, and distributes to various tissues, with the highest concentrations typically found in the liver and blood serum.

-

Metabolism: The primary metabolic pathway for this compound is hypothesized to be hydrolysis to PFDA and methanol, catalyzed by carboxylesterases. PFDA itself is highly resistant to further metabolism and is considered a persistent end-product.[3]

Figure 1: Hypothesized metabolic pathway of this compound.

-

Excretion: The excretion of PFDA is generally slow, leading to a long biological half-life, which contributes to its bioaccumulation potential. Elimination occurs primarily through the urine.

Toxicological Endpoints of Perfluorodecanoic Acid (PFDA)

The toxicological data for PFDA indicate a range of potential health effects, with the liver being a primary target organ.

PFDA exhibits moderate acute toxicity following oral administration.

| Species | Route | LD50 | Reference |

| Rat | Oral | 57 mg/kg | [4] |

Repeated-dose studies have revealed several key toxicological effects. A 28-day gavage study in Sprague Dawley rats conducted by the National Toxicology Program (NTP) is a key source of this data.[5]

| Parameter | Effect Observed in Male Rats (at 2.5 mg/kg/day) | Effect Observed in Female Rats (at 2.5 mg/kg/day) | Reference |

| Body Weight | Decreased final body weight and body weight gain | Decreased final body weight and body weight gain | [5] |

| Liver Weight | Increased absolute and relative liver weight | Increased absolute and relative liver weight | [5] |

| Hematology | Minimal changes observed | Minimal changes observed | [2] |

| Clinical Chemistry | Increased alanine aminotransferase (ALT), sorbitol dehydrogenase (SDH), and total bile acids; Decreased cholesterol and triglycerides | Increased total bile acids; Decreased cholesterol and triglycerides | [2] |

| Histopathology | Hepatocellular hypertrophy (centrilobular) | Hepatocellular hypertrophy (centrilobular) | [5] |

-

Hepatotoxicity: The liver is a consistent target of PFDA toxicity. Observed effects include increased liver weight, hepatocellular hypertrophy, and alterations in serum liver enzymes, indicating liver damage.[2][5] These effects are often linked to the activation of the PPARα receptor.

-

Immunotoxicity: Studies have shown that PFDA can have immunotoxic effects, including suppression of the antibody response.[6][7]

-

Developmental and Reproductive Toxicity: Developmental toxicity has been observed in mice, including effects on postnatal survival and growth.[2]

-

Endocrine Disruption: Some studies suggest that PFDA can affect thyroid hormone levels.[4]

Mechanisms of Toxicity

The primary mechanism underlying many of the toxic effects of PFDA, particularly hepatotoxicity, is the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPARα).

Figure 2: Simplified PPARα signaling pathway activated by PFDA.

Activation of PPARα leads to changes in the expression of genes involved in lipid metabolism, which can result in the observed hepatocellular hypertrophy and alterations in serum lipids.[5] However, some toxic effects of PFDA may occur through pathways independent of PPARα.[5]

Experimental Protocols

To ensure the reproducibility and validity of toxicological findings, detailed experimental protocols are essential. The following is a summary of the methodology used in the NTP 28-day gavage study of PFDA in rats.[2][5]

-

Test Substance: Perfluorodecanoic acid (CASRN 335-76-2).

-

Vehicle: Deionized water with 2% Tween® 80.

-

Test Animals: Male and female Sprague Dawley (Hsd:Sprague Dawley SD) rats.

-

Administration: Oral gavage, once daily for 28 consecutive days.

-

Dosage Groups: 0, 0.156, 0.312, 0.625, 1.25, and 2.5 mg/kg/day.

-

Observations:

-

Clinical Signs: Observed twice daily.

-

Body Weights: Recorded at the start, weekly, and at termination.

-

Feed Consumption: Measured weekly.

-

-

Clinical Pathology (at termination):

-

Hematology: Complete blood counts and differentials.

-

Clinical Chemistry: Analysis of liver enzymes, lipids, total protein, albumin, globulin, and bile acids.

-

-

Necropsy and Histopathology:

-

Full necropsy performed on all animals.

-

Organ weights (liver, kidneys, thymus, etc.) recorded.

-

Microscopic examination of a comprehensive set of tissues from control and high-dose groups.

-

Figure 3: General workflow for a 28-day oral toxicity study.

Conclusion

The toxicological profile of this compound is currently inferred from data on its presumed metabolite, perfluorodecanoic acid (PFDA). Based on this read-across approach, this compound is likely to be a substance of moderate acute toxicity, with the liver being the primary target organ for toxicity following repeated exposure. Key effects of its presumed metabolite, PFDA, include hepatotoxicity, immunotoxicity, and potential developmental and endocrine effects, many of which are mediated through the activation of the PPARα receptor.

It is critical to emphasize that this profile is based on a significant data gap. Future research should prioritize studies on the in vivo metabolism of this compound to confirm its hydrolysis to PFDA. Furthermore, direct toxicological studies on this compound are necessary to definitively characterize its hazard profile and validate the read-across approach detailed in this guide.

References

- 1. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Carboxylesterases in lipid metabolism: from mouse to human - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New fluorinated derivatives as esterase inhibitors. Synthesis, hydration and crossed specificity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In Vivo Transformation of a Novel Polyfluoroether Surfactant | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]

- 5. In Vivo Transformation of a Novel Polyfluoroether Surfactant | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]

- 6. Carboxylesterases in lipid metabolism: from mouse to human - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Enzymatic synthesis of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Methyl Perfluorodecanoate: Commercial Availability, Synthesis, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl perfluorodecanoate (CAS No. 307-79-9) is a fully fluorinated fatty acid methyl ester that has garnered significant interest in various scientific and industrial fields. Its unique properties, including high thermal and chemical stability, hydrophobicity, and lipophobicity, make it a valuable compound in materials science, environmental analysis, and biomedical research. This technical guide provides a comprehensive overview of the commercial availability, synthesis, and known biological interactions of this compound, with a focus on its relevance to researchers and professionals in drug development.

Commercial Suppliers and Availability

This compound is available from a range of chemical suppliers specializing in fluorinated compounds and research chemicals. The availability typically ranges from gram to multi-gram quantities, with purity levels generally exceeding 95%. Lead times and pricing vary by supplier and quantity.

| Supplier | Purity | Available Quantities |

| J & K SCIENTIFIC LTD. | 96% | 5g, 25g |

| Meryer (Shanghai) Chemical Technology Co., Ltd. | >95.0% (GC) | 5g, 25g |

| Alfa Aesar | 96% | 5g |

| TCI (Shanghai) Development Co., Ltd. | >97.0% (GC) | 5g, 25g |

| Chem-Impex International, Inc. | ≥ 97% (GC) | Inquire for availability |

| Fluorochem Ltd. | - | Inquire for availability |

| Matrix Scientific | - | Inquire for availability |

| Wako Pure Chemical Industries, Ltd. | - | Inquire for availability |

Physicochemical and Quantitative Data

A summary of the key physicochemical properties of this compound is provided below. These properties are essential for its handling, application, and analysis.

| Property | Value |

| CAS Number | 307-79-9 |

| Molecular Formula | C₁₁H₃F₁₉O₂ |

| Molecular Weight | 528.11 g/mol |

| Appearance | Colorless to almost colorless clear liquid[1] |

| Boiling Point | 193 °C (lit.)[1] |

| Density | 1.762 g/mL at 25 °C (lit.) |

| Refractive Index (n20/D) | 1.308 (lit.) |

| Purity | Typically ≥ 97% (GC)[1] |

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This protocol describes a general method for the synthesis of this compound from perfluorodecanoic acid and methanol, utilizing an acid catalyst.

Materials:

-

Perfluorodecanoic acid

-

Anhydrous methanol

-

Concentrated sulfuric acid (or other suitable acid catalyst, e.g., p-toluenesulfonic acid)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve perfluorodecanoic acid in an excess of anhydrous methanol (e.g., 20-fold molar excess).

-

Slowly and cautiously add a catalytic amount of concentrated sulfuric acid to the stirring solution.

-

Heat the reaction mixture to reflux (approximately 65-70 °C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst), deionized water, and then brine.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude this compound.

Purification by Vacuum Distillation

Further purification of the crude product can be achieved by vacuum distillation.

Apparatus:

-

Short-path distillation apparatus

-

Vacuum pump with a cold trap

-

Heating mantle with a stirrer

-

Thermometer

Procedure:

-

Assemble the short-path distillation apparatus, ensuring all joints are properly sealed with vacuum grease.

-

Place the crude this compound in the distillation flask with a magnetic stir bar.

-

Gradually apply vacuum to the system.

-

Begin heating the distillation flask while stirring.

-

Collect the fraction that distills at the appropriate temperature and pressure. Given the atmospheric boiling point of 193 °C, distillation under a moderate vacuum (e.g., 10-20 mmHg) will significantly lower the boiling point, preventing potential decomposition.

-

The purified this compound should be collected as a colorless liquid.

Biological Interactions: Peroxisome Proliferator-Activated Receptor (PPAR) Signaling Pathway

Per- and polyfluoroalkyl substances (PFAS), including perfluorinated carboxylic acids, have been shown to interact with and activate peroxisome proliferator-activated receptors (PPARs).[1][2][3] PPARs are nuclear receptors that play crucial roles in the regulation of lipid metabolism, inflammation, and cellular differentiation. The activation of PPARα, in particular, is a known molecular initiating event for many of the biological effects of PFAS.[1][2]

References

- 1. Perfluorooctanoic acid activates multiple nuclear receptor pathways and skews expression of genes regulating cholesterol homeostasis in liver of humanized PPARα mice fed an American diet - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro activity of a panel of per- and polyfluoroalkyl substances (PFAS), fatty acids, and pharmaceuticals in peroxisome proliferator-activated receptor (PPAR) alpha, PPAR gamma, and estrogen receptor assays - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PPARα-independent transcriptional targets of perfluoroalkyl acids revealed by transcript profiling - PMC [pmc.ncbi.nlm.nih.gov]

Methyl Perfluorodecanoate: A Technical Guide to its Historical Research, Synthesis, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl perfluorodecanoate is a fully fluorinated ester of decanoic acid. Its structure, characterized by a ten-carbon chain where all hydrogen atoms have been substituted with fluorine, imparts unique physicochemical properties, including high thermal stability, chemical inertness, and both hydrophobic and oleophobic characteristics. These properties are hallmarks of per- and polyfluoroalkyl substances (PFAS), a class of compounds that has garnered significant scientific interest due to their widespread industrial applications and environmental persistence. This technical guide provides an in-depth overview of the historical research, synthesis, and known biological interactions of this compound, with a focus on providing researchers and drug development professionals with a core understanding of this compound.

Historical Research and Discovery

Physicochemical Properties

Quantitative data for this compound is not extensively reported in early literature. However, the properties of its parent carboxylic acid, perfluorodecanoic acid (PFDA), provide a valuable reference.

| Property | Value (for Perfluorodecanoic Acid) | Reference |

| Molecular Formula | C11H3F19O2 (for this compound) | N/A |

| Molecular Weight | 528.09 g/mol (for this compound) | N/A |

| Melting Point | 77-81 °C | [1][2] |

| Boiling Point | 218 °C at 740 mmHg | [1][2][3] |

| Appearance | White crystalline powder (for PFDA) | [2] |

Table 1: Physicochemical Properties of Perfluorodecanoic Acid (PFDA)

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is through the esterification of perfluorodecanoic acid with methanol. The following protocol is based on the two-step synthesis described by Afzal, Fung, and O'Rear (1987) and general principles of esterification.[4]

Step 1: Acyl Chloride Formation

-

Perfluorodecanoic acid is reacted with thionyl chloride (SOCl2), often in the presence of a catalyst such as pyridine.

-

The reaction mixture is heated under reflux for approximately 2 hours.

-

This step converts the carboxylic acid to its more reactive acyl chloride derivative, perfluorodecanoyl chloride.

Step 2: Esterification

-

The resulting perfluorodecanoyl chloride is then reacted with methanol.

-

The reaction is typically carried out in the presence of a base, such as pyridine, to neutralize the HCl byproduct.

-

The reaction is maintained at a controlled temperature (e.g., 0-5 °C) for several hours to facilitate the formation of this compound.

-

The final product is then purified using standard techniques such as distillation or chromatography.

Synthesis workflow for this compound.

Analytical Techniques

Modern analysis of this compound and other PFAS typically involves high-sensitivity chromatographic and mass spectrometric methods.

-

Sample Preparation: Extraction from various matrices (e.g., water, soil, biological tissues) is often performed using solid-phase extraction (SPE).[5]

-

Instrumentation:

-

Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for the analysis of volatile and semi-volatile compounds. Derivatization to more volatile forms may be necessary for some PFAS.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The most common and sensitive method for the detection and quantification of a wide range of PFAS, including this compound, in complex matrices.[5][6][7][8]

-

Biological Interactions and Signaling Pathways

The biological activity of many perfluoroalkyl substances, including perfluorodecanoic acid (PFDA), has been linked to the activation of the peroxisome proliferator-activated receptor alpha (PPARα).[9][10][11][12][13] While direct studies on this compound are limited, it is plausible that it exerts its biological effects through in vivo hydrolysis to PFDA by carboxylesterases, or potentially through direct interaction with PPARα.

In Vivo Hydrolysis and PPARα Activation

Carboxylesterases are a family of enzymes responsible for the hydrolysis of ester-containing compounds.[14][15] It is hypothesized that this compound can be metabolized in vivo by these enzymes to yield perfluorodecanoic acid (PFDA) and methanol. PFDA is a known agonist of PPARα, a nuclear receptor that plays a critical role in the regulation of lipid metabolism. Interestingly, some studies have shown that certain perfluoroalkyl substances can also inhibit carboxylesterase activity, suggesting a complex interplay.[16][17]

Upon activation by a ligand such as PFDA, PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding event initiates the transcription of genes involved in fatty acid oxidation, leading to an increase in the breakdown of lipids.

Proposed signaling pathway of this compound.

Conclusion

This compound represents a classic example of a perfluorinated compound with a history rooted in the broader exploration of organofluorine chemistry. While its specific discovery is not prominently documented, methods for its synthesis have been established. The biological activity of its parent acid, PFDA, through the activation of PPARα, provides a likely mechanism of action for this compound following in vivo hydrolysis. Further research is warranted to fully elucidate the specific metabolic fate and direct biological effects of this compound, which will be crucial for a comprehensive understanding of its toxicological and pharmacological profile. This knowledge is essential for researchers in the fields of environmental science, toxicology, and drug development as they continue to investigate the complex interactions of PFAS with biological systems.

References

- 1. wikipedia.nucleos.com [wikipedia.nucleos.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. Perfluorodecanoic acid | C9F19COOH | CID 9555 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. mn-net.com [mn-net.com]

- 6. youtube.com [youtube.com]

- 7. Uncovering per- and polyfluoroalkyl substances (PFAS) with nontargeted ion mobility spectrometry–mass spectrometry analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. Activation of mouse and human peroxisome proliferator-activated receptor alpha by perfluoroalkyl acids of different functional groups and chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Activation of human nuclear receptors by perfluoroalkylated substances (PFAS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. In vitro activity of a panel of per- and polyfluoroalkyl substances (PFAS), fatty acids, and pharmaceuticals in peroxisome proliferator-activated receptor (PPAR) alpha, PPAR gamma, and estrogen receptor assays - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Carboxylesterase Factors Influencing the Therapeutic Activity of Common Antiviral Medications Used for SARS-CoV-2 Infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Per- and polyfluoroalkyl substances exert strong inhibition towards human carboxylesterases - PubMed [pubmed.ncbi.nlm.nih.gov]